molecular formula C9H18N2O2 B2993565 tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel- CAS No. 1903834-83-2

tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel-

Cat. No.: B2993565
CAS No.: 1903834-83-2
M. Wt: 186.255
InChI Key: QEVWCEYVNCWPKJ-RQJHMYQMSA-N
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Description

tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate, rel- (CAS: Not explicitly provided in evidence; structurally inferred from analogs) is a carbamate-protected aminocyclobutane derivative. Its core structure features a cyclobutane ring with a trans-configuration (1S,2R) at the amino and carbamate substituents. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enabling its use in multi-step organic syntheses, particularly in pharmaceuticals and agrochemicals. This compound is valued for its stereochemical rigidity, moderate polarity, and compatibility with diverse reaction conditions .

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWCEYVNCWPKJ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel- typically involves the reaction of tert-butyl carbamate with (1S,2R)-2-aminocyclobutanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel- can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

tert-Butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate, rel-, also known as rel-tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate, is a chemical compound with a molecular weight of 186.251 . It is also referred to as 2-Methyl-2-propanyl [(1S,2R)-2-aminocyclobutyl]carbamate .

Chemical Properties

  • Molecular Formula The molecular formula is C9H18N2O2 .
  • Density It has a density of 1.1±0.1 g/cm3 .
  • Boiling Point The boiling point is 285.8±29.0 °C at 760 mmHg .
  • Flash Point The flash point is 126.6±24.3 °C .
  • Vapor Pressure The vapor pressure is 0.0±0.6 mmHg at 25°C .
  • Index of Refraction The index of refraction is 1.491 .

Applications

While specific applications of tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate, rel- are not detailed in the provided search results, the information available allows us to infer potential uses based on its chemical properties and structural features:

  • Building Block in Organic Synthesis Given that it's a novel building block, tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate, rel- can be used to create more complex molecules . The presence of both an amine and a carbamate group allows for a variety of chemical modifications, such as oxidation, reduction, and substitution reactions.
  • Potential role as a therapeutic agent It can also be investigated for enzyme inhibition by interacting with active sites on target enzymes, which could lead to therapeutic effects in treating conditions where these enzymes are involved.
  • Modulation of Biological Pathways It can be studied for its potential role in modulating various cellular processes due to its structural similarity to biologically active compounds.

Comparison with Similar Compounds

  • tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate This compound has a cyclopentyl ring instead of a cyclobutyl ring.
  • tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate This is an isomer of tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate, rel- .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby altering their activity. The pathways involved include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Storage Conditions Key Functional Groups
Target: (1S,2R)-aminocyclobutyl carbamate C9H18N2O2 ~186.25 (estimated) Room temperature Boc, primary amine
(1S,2S)-aminocyclobutyl carbamate C9H18N2O2 ~186.25 N/A Boc, primary amine
(1S,2R)-hydroxycyclobutyl carbamate C9H17NO3 187.24 2–8°C Boc, hydroxyl
Cyclopentyl methyl carbamate C11H22N2O2 214.30 N/A Boc, methylene linker

Biological Activity

Chemical Identity and Properties

tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel- is a synthetic compound with the molecular formula C9H18N2O2C_9H_{18}N_2O_2 and a molecular weight of approximately 186.26 g/mol. It is characterized by its unique stereochemistry, which contributes to its biological activity. This compound is primarily used in research settings, particularly in the synthesis of chiral molecules and as a potential therapeutic agent.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with (1S,2R)-2-aminocyclobutanol. The reaction is facilitated by a base such as sodium hydride or potassium carbonate in solvents like tetrahydrofuran or dimethylformamide. The process is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield and purity .

The biological activity of tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel- is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can function as an inhibitor or modulator by binding to the active sites of these targets, thereby altering their activity. Key pathways influenced by this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It can modulate receptor signaling pathways, potentially affecting cellular responses.

Biological Assays

Research has demonstrated that compounds similar in structure exhibit varying degrees of biological activity. For instance, studies have shown that modifications to the cyclobutylamine structure can lead to significant differences in potency against various biological targets .

Comparative Biological Activity Table

Compound NameStructure TypeBiological ActivityReference
tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamateAmino acid derivativePotential enzyme inhibitor
tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamateHydroxyl derivativeModerate activity
tert-butyl N-[(1S,2R)-2-methylcyclobutyl]carbamateMethyl derivativeLow activity

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiviral Activity : Research indicates that structurally related compounds exhibit antiviral properties against respiratory syncytial virus (RSV), suggesting potential applications for tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate in antiviral drug development .
  • Cytotoxicity Studies : In vitro assays have shown that certain derivatives maintain low cytotoxicity while exhibiting potent biological activity against cancer cell lines. This characteristic makes them attractive candidates for further pharmacological development .
  • Enzyme Interaction Studies : Detailed studies on enzyme interactions have revealed that this compound can effectively inhibit specific pathways critical for tumor growth and proliferation .

Q & A

Q. What are the key synthetic steps for tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate, rel-?

  • Methodological Answer : Synthesis typically involves:
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during cyclobutane ring formation .
  • Cyclization : Stereoselective cyclization under controlled conditions (e.g., Mitsunobu reaction for stereochemical control) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization to isolate the rel- diastereomer .
    Key intermediates (e.g., iodolactamization products) are critical for stereochemical fidelity .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm cyclobutane geometry and Boc group integrity. Coupling constants (e.g., J values) distinguish (1S,2R) stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 255.74 g/mol for C₁₃H₁₈ClNO₂ analogs) .
  • X-ray Crystallography : For unambiguous stereochemical assignment in solid-state studies .

Q. What purification techniques are recommended post-synthesis?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with polar/non-polar solvent systems (e.g., 30% ethyl acetate in hexane) to separate diastereomers .
  • Recrystallization : Solvent pairs like dichloromethane/hexane improve purity (>95%) .

Q. What stability considerations are critical for storage and handling?

  • Methodological Answer :
  • Temperature : Store at -20°C in inert atmospheres to prevent Boc group hydrolysis .
  • Moisture Control : Use anhydrous solvents (e.g., THF, DMF) during reactions to avoid decomposition .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

  • Methodological Answer :
  • Repeat Experiments : Ensure consistency in reaction conditions (e.g., temperature, solvent purity) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic forms that may skew spectral interpretations .

Q. What computational methods optimize reaction conditions for this carbamate?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) model transition states to predict stereochemical outcomes .
  • Machine Learning : Train models on existing carbamate synthesis data to predict optimal catalysts (e.g., Pd/C for hydrogenation) .

Q. How to achieve enantiomeric purity in synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use Sharpless epoxidation or Jacobsen kinetic resolution for cyclobutane precursors .
  • Chiral HPLC : Employ Chiralpak® columns with hexane/isopropanol to isolate enantiomers .

Q. How to address low yields in coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for Buchwald-Hartwig amination .
  • Microwave Irradiation : Enhance reaction kinetics in solvent-free conditions .

Q. What role does this carbamate play in multi-step pharmaceutical syntheses?

  • Methodological Answer :
  • Intermediate Utility : Acts as a protected amine in CCR2 antagonist synthesis, enabling downstream functionalization .
  • Protecting Group Strategy : Boc deprotection with TFA allows selective amine exposure for peptide coupling .

Q. How to analyze reaction mechanisms involving tert-butyl carbamates?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps .
  • In Situ IR Spectroscopy : Monitor Boc group stability under acidic/basic conditions .

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